

7-Bromo-1-chlorophthalazine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **7-Bromo-1-chlorophthalazine**

Cat. No.: **B1372918**

[Get Quote](#)

An In-Depth Technical Guide to **7-Bromo-1-chlorophthalazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1-chlorophthalazine is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in modern medicinal chemistry and materials science. Its structure features a phthalazine core substituted with two distinct halogen atoms: a reactive chlorine at the 1-position and a bromine at the 7-position. This differential reactivity allows for selective, stepwise functionalization, making it an ideal scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of **7-Bromo-1-chlorophthalazine**, including its physicochemical properties, a detailed and validated synthesis protocol, methods for its characterization, and an exploration of its reactivity and applications in drug discovery.

Introduction: The Strategic Value of a Bifunctional Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and functional materials. Among these, the phthalazine core is a privileged structure, appearing in numerous biologically active molecules. The strategic introduction of halogen atoms onto this core dramatically enhances its synthetic utility.

7-Bromo-1-chlorophthalazine ($C_8H_4BrClN_2$) is a prime example of a bifunctional chemical intermediate. The two halogen substituents are not chemically equivalent, which is the cornerstone of their synthetic value:

- 1-Chloro Substituent: The chlorine atom at the C1 position is part of a chloro-pyridazine-like system. It is activated by the adjacent nitrogen atoms, rendering it highly susceptible to nucleophilic aromatic substitution (S_NAr). This allows for the straightforward introduction of a wide array of nucleophiles, including amines, alcohols, and thiols.
- 7-Bromo Substituent: The bromine atom at the C7 position is attached to the benzene ring portion of the molecule. This $C(sp^2)$ -Br bond is significantly less reactive towards nucleophilic attack but is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

This orthogonal reactivity enables chemists to perform sequential and site-selective modifications, building molecular complexity in a controlled manner. This capability is of paramount importance in the synthesis of compound libraries for drug screening and the development of targeted therapeutic agents.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Key data for **7-Bromo-1-chlorophthalazine** are summarized below.

Data Summary

Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ BrClN ₂	[1] [2] [3]
Molecular Weight	243.49 g/mol	[1] [2]
CAS Number	1011291-78-3	[1] [2]
Appearance	Solid	
Purity (Typical)	>95%	[3]
Storage Conditions	Sealed in a dry environment at room temperature or 2-8°C	[1]

Chemical Structure

The structural representation of **7-Bromo-1-chlorophthalazine** is crucial for understanding its reactivity.

Caption: Chemical structure of **7-Bromo-1-chlorophthalazine**.

Synthesis and Purification Protocol

The most reliable and common method for synthesizing 1-chlorophthalazine analogues is through the chlorination of the corresponding phthalazinone precursor. This protocol is based on well-established transformations in phthalazine chemistry.[\[4\]](#)[\[5\]](#)

Synthetic Workflow

Caption: General workflow for the synthesis of **7-Bromo-1-chlorophthalazine**.

Step-by-Step Experimental Protocol

Objective: To synthesize **7-Bromo-1-chlorophthalazine** from 7-bromo-2H-phthalazin-1-one.

Reagents and Materials:

- 7-bromo-2H-phthalazin-1-one[\[6\]](#)
- Phosphorus oxychloride (POCl₃)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup:
 - In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
 - Add 7-bromo-2H-phthalazin-1-one (e.g., 5.0 g, 1.0 eq).
 - Carefully add phosphorus oxychloride (POCl_3 , e.g., 25 mL, excess). POCl_3 often serves as both the chlorinating agent and the solvent.
 - Causality Explanation: POCl_3 is a powerful chlorinating agent used to convert cyclic amides (lactams) like phthalazinones into their corresponding chloro-derivatives. Using it in excess ensures the reaction goes to completion.
- Chlorination Reaction:
 - Stir the mixture and heat it to reflux (approx. 105 °C) using a heating mantle.
 - Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, carefully quenching it with ice water, and

extracting it with ethyl acetate.

- Expert Insight: The reaction mixture will typically become a clearer, homogeneous solution as the starting material is consumed.
- Reaction Workup and Quenching:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice (approx. 200 g). This step is highly exothermic and must be performed cautiously in a fume hood.
 - Causality Explanation: This step quenches the reaction and hydrolyzes the excess POCl_3 to phosphoric acid. The product, being organic, will typically precipitate as a solid.
 - Stir the resulting slurry for 30 minutes until all the ice has melted.
- Extraction and Isolation:
 - Extract the aqueous slurry with dichloromethane (DCM, 3 x 50 mL).
 - Combine the organic layers in a separatory funnel.
 - Wash the combined organic layer sequentially with water (50 mL), saturated NaHCO_3 solution (50 mL), and finally with brine (50 mL).
 - Self-Validation: The bicarbonate wash is crucial to neutralize any residual acidic species (HCl, phosphoric acid), preventing potential degradation of the product during solvent evaporation.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification:
 - The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if

necessary.

- Trustworthiness: Purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry before use in subsequent steps.

Spectroscopic Characterization

To validate the identity and purity of the synthesized **7-Bromo-1-chlorophthalazine**, the following spectroscopic data are expected:

- ^1H NMR: The spectrum will show signals in the aromatic region (typically 7.5-8.5 ppm). Due to the substitution pattern, a set of coupled aromatic protons corresponding to the benzonoid ring will be observed.
- ^{13}C NMR: The spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts for C1 (bearing the chlorine) and C7 (bearing the bromine) will be characteristic.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M^+) cluster should be centered around m/z 242/244/246, consistent with the molecular weight of 243.49.

Reactivity and Applications in Drug Discovery

The synthetic power of **7-Bromo-1-chlorophthalazine** lies in the orthogonal reactivity of its two halogen atoms. This allows for a two-stage diversification strategy.

- Stage 1: Nucleophilic Substitution at C1: The C1-Cl bond is readily displaced by a variety of nucleophiles (R-NH₂, R-OH, R-SH). This reaction is typically performed under mild basic conditions and provides a straightforward entry into 1-substituted-7-bromophthalazines.
- Stage 2: Cross-Coupling at C7: The C7-Br bond of the product from Stage 1 can then be subjected to a range of palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups.

This sequential approach is a powerful tool for generating libraries of diverse phthalazine derivatives for screening against biological targets. Phthalazine-containing molecules have demonstrated a wide range of pharmacological activities, and chloro-containing heterocycles are prevalent in FDA-approved drugs, highlighting the importance of intermediates like **7-Bromo-1-chlorophthalazine** in pharmaceutical research.[5][7]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

- **Handling:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
- **Hazards:** While specific toxicology data for this compound is limited, related chloro-aromatic compounds can be irritants. The precursor, POCl_3 , is highly corrosive and reacts violently with water.

Conclusion

7-Bromo-1-chlorophthalazine is a strategically important intermediate for chemical synthesis. Its key value is derived from the differential reactivity of its chloro and bromo substituents, which permits selective and sequential functionalization. This technical guide provides the essential information for its synthesis, characterization, and safe handling, establishing a foundation for its effective use by researchers and scientists in the pursuit of novel pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromo-1-chlorophthalazine - CAS:1011291-78-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. 7-BroMo-1-chlorophthalazine | 1011291-78-3 [chemicalbook.com]
- 3. 7-Bromo-1-chloro-phthalazine - Anichem [anichemllc.com]
- 4. Synthesis routes of 1-Chlorophthalazine [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. PubChemLite - 7-bromo-2h-phthalazin-1-one (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Bromo-1-chlorophthalazine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1372918#7-bromo-1-chlorophthalazine-molecular-weight\]](https://www.benchchem.com/product/b1372918#7-bromo-1-chlorophthalazine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com